2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound belonging to the class of benzofuran derivatives. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring. This particular compound features a methoxy group at the 7-position of the benzofuran ring and a tetramethyl-1,3,2-dioxaborolane group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Benzofuran Derivative Synthesis: The starting material is often a benzofuran derivative, which can be synthesized through various methods such as the cyclization of o-hydroxybenzaldehydes with acetic anhydride.
Methoxylation: The benzofuran derivative undergoes methoxylation to introduce the methoxy group at the 7-position. This can be achieved using methanol in the presence of a base such as potassium carbonate.
Borylation: The final step involves the introduction of the tetramethyl-1,3,2-dioxaborolane group. This is typically done using bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance productivity and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific reactions taking place.
Comparison with Similar Compounds
2-Benzoyl-7-methoxy-1-benzofuran: Similar structure but with a benzoyl group instead of the dioxaborolane group.
4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one: Another benzofuran derivative with a chromen-2-one group.
Uniqueness: 2-(7-Methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl-1,3,2-dioxaborolane group, which imparts distinct chemical properties and reactivity compared to other benzofuran derivatives.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12(17-5)13-10(11)8-9-18-13/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCYSNBUYXKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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